molecular formula C15H18N2O B581680 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol CAS No. 1373232-40-6

4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol

Cat. No.: B581680
CAS No.: 1373232-40-6
M. Wt: 242.322
InChI Key: OSDGTLMOCOWCOH-UHFFFAOYSA-N
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Description

4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol.

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve bulk custom synthesis and procurement services to ensure consistent quality and supply .

Chemical Reactions Analysis

4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the cyclohexanol group, leading to different derivatives.

    Substitution: The amino group and the hydroxyl group can participate in substitution reactions, forming new compounds with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The quinoline ring and the amino group are key functional groups that enable the compound to bind to various biological targets, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:

    4-(5-Aminoquinolin-6-yl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(5-Aminoquinolin-6-yl)cyclohexane: Lacks the hydroxyl group, affecting its reactivity and properties.

    4-(5-Aminoquinolin-6-yl)cyclohexanol derivatives: Various derivatives with different substituents on the quinoline ring or the cyclohexanol group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(5-aminoquinolin-6-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-15-12(10-3-5-11(18)6-4-10)7-8-14-13(15)2-1-9-17-14/h1-2,7-11,18H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDGTLMOCOWCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280653
Record name Cyclohexanol, 4-(5-amino-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-40-6
Record name Cyclohexanol, 4-(5-amino-6-quinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 4-(5-amino-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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